molecular formula C7H15N3O B14867489 N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide

N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide

Cat. No.: B14867489
M. Wt: 157.21 g/mol
InChI Key: CIWMTTXZCPIICZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide is a compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically requires photochemical conditions and can be optimized by using specific catalysts and solvents to improve yield and selectivity.

Industrial Production Methods

Industrial production of azetidines often involves the use of high-throughput synthetic methods to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of robust purification techniques is crucial to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted azetidines .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-8-6-4-10(5-6)7(11)9(2)3/h6,8H,4-5H2,1-3H3

InChI Key

CIWMTTXZCPIICZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(=O)N(C)C

Origin of Product

United States

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